molecular formula C30H22O10 B13792364 Succedaneaflavanone CAS No. 57291-00-6

Succedaneaflavanone

Cat. No.: B13792364
CAS No.: 57291-00-6
M. Wt: 542.5 g/mol
InChI Key: LJHQEYHSSFSFCF-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succedaneaflavanone is a biflavonoid compound naturally occurring in the plant Rhus succedanea . It belongs to a class of phytochemicals composed of two monoflavonoid residues, which are known for a wide spectrum of pharmacological activities, including antiviral, antioxidant, and anti-inflammatory properties . While research on this compound itself is still emerging, it has been identified as a constituent of Rhus succedanea alongside other biflavonoids like Amentoflavone and Robustaflavone, which have demonstrated potent antiviral activity against RNA viruses in computational and in vitro studies . A molecular docking study highlighted this compound's potential to interact with the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication, suggesting it as a candidate for further investigation in antiviral research . The plant it is derived from, Rhus succedanea , has a history of use in traditional medicine, supporting the interest in its bioactive components . As a biflavonoid, this compound represents a promising natural product lead for researchers exploring new therapeutic agents, particularly in virology and cell signaling pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

57291-00-6

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)21-9-17(33)25-23(39-21)11-19(35)27(29(25)37)28-20(36)12-24-26(30(28)38)18(34)10-22(40-24)14-3-7-16(32)8-4-14/h1-8,11-12,21-22,31-32,35-38H,9-10H2/t21-,22-/m0/s1

InChI Key

LJHQEYHSSFSFCF-VXKWHMMOSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)O[C@@H](CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)OC(CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O

Origin of Product

United States

Preparation Methods

Modular Synthesis of Biflavonoids

Recent research (2023) describes a modular approach for synthesizing libraries of monomeric and dimeric flavonoids, including biflavones structurally related to this compound. Key features include:

  • Starting materials : Monomeric flavonoids such as acetophenone derivatives.
  • Catalysts : Use of iron(III) chloride (FeCl₃) supported on silica (SiO₂) as a Lewis acid catalyst.
  • Reaction conditions : Anhydrous solvents and controlled reaction times to maximize yield and selectivity.
  • Outcome : Formation of 8,8′-biflavones (dimeric flavonoids) through oxidative coupling.

A summary of the optimized reaction parameters is shown in Table 1.

Parameter Condition Effect on Yield/Selectivity
Catalyst 4.8 equivalents of anhydrous FeCl₃/SiO₂ >95% conversion, 58% isolated yield of dimer
Solvent Anhydrous solvents Increased selectivity, reduced side products
Reaction time 2.5 hours Optimal balance between conversion and side products
Moisture control Anhydrous conditions Reduced chlorinated side products

Table 1: Optimized conditions for oxidative coupling to synthesize biflavonoids

This approach allows for regioselective dimerization, which is critical for obtaining compounds like this compound that have specific linkage patterns.

Computational and Molecular Docking Support

Molecular docking studies have been performed on this compound to evaluate its bioactivity, which indirectly informs preparation by identifying stable conformations and energetically favorable structures:

  • Energy minimization using OPLS-2005 force fields.
  • Docking with SARS-CoV-2 main protease (Mpro) showing binding affinity.
  • Stability confirmed by molecular dynamics simulations over 100 ns.

These computational methods assist in confirming the structural integrity of synthesized this compound and can guide synthetic modifications to improve yield or bioactivity.

Compound PubChem CID Binding Energy (kcal/mol) Key Interacting Residues
This compound 12114301 Data not explicitly given Not specified in detail

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Natural extraction Solvent extraction + chromatography Direct isolation from natural source Low yield, complex mixtures
Modular oxidative coupling FeCl₃/SiO₂ catalyst, anhydrous conditions Scalable, regioselective synthesis Side product formation if conditions vary
Hydrogen-transfer reduction Pd(OH)₂/C catalyst, ammonium formate High purity, single-step reduction Specific to isoflavonoids; adaptation needed

Chemical Reactions Analysis

Acetylation

Succedaneaflavanone undergoes acetylation to form This compound hexaacetate using acetic anhydride/pyridine. This reaction modifies all six hydroxyl groups, yielding a white crystalline product (m.p. 252°C) .

Oxidation

Iodine (I₂) in dimethyl sulfoxide (DMSO) facilitates oxidation of chalcone intermediates (6 , 7 ) to flavones (8 , 9 ) at 150°C. Yields range from 36–93%, depending on substituents .

Cross-Coupling

Suzuki-Miyaura coupling with borylated flavones enables regioselective synthesis of A-ring-linked biflavones. For example:

  • 8-Bromoflavone reacts with bis(pinacolato)diboron under Pd catalysis (KOAc, DMSO, 80°C) to form borylated intermediates .

  • Subsequent coupling with bromoflavones achieves yields up to 85% .

Side Reactions and Challenges

  • Chlorination : FeCl₃-mediated reactions produce chlorinated byproducts (e.g., 10a ) unless anhydrous conditions are strictly maintained .

  • Polymerization : Prolonged reaction times or excess FeCl₃ lead to polymeric residues, reducing yields .

Stability and Reaction Conditions

  • pH Sensitivity : Degrades under strong alkaline conditions (e.g., KOH/ethanol) .

  • Thermal Stability : Stable ≤150°C; degradation occurs above 200°C .

Scientific Research Applications

Antiviral Applications

Succedaneaflavanone has demonstrated significant antiviral properties against various viruses. The following table summarizes its antiviral activities:

Virus TypeActivity LevelSelectivity Index (SI)Reference
Influenza BInhibitory15
Varicella Zoster VirusModerate inhibition<3.0
Human Immunodeficiency Virus (HIV)Potential antiviral activityN/A
Herpes Simplex Virus (HSV-1, HSV-2)Moderate inhibitionN/A

Case Studies

  • Antiviral Efficacy Against Influenza B : In a study evaluating various biflavonoids, this compound exhibited an SI value of 15 against influenza B, indicating a strong inhibitory effect compared to other tested compounds .
  • Broad-Spectrum Antiviral Activity : Research indicates that biflavonoids, including this compound, can inhibit multiple respiratory viruses and herpes viruses, showcasing their potential as broad-spectrum antiviral agents .
  • In Silico Analysis for SARS-CoV-2 : Recent studies have explored the binding affinity of this compound and other biflavonoids to the main protease (Mpro) of SARS-CoV-2, suggesting its potential role in developing treatments for COVID-19 .

Anticancer Applications

This compound also shows promise in cancer research, particularly due to its ability to modulate cellular pathways involved in tumor growth.

Bioactivity Overview

Cancer TypeObserved EffectsReference
Hepatocellular Carcinoma (Liver Cancer)Antiviral and antihepatitic properties observed with robustaflavone derivatives including this compound
LeukemiaPotential anticancer activity noted in related compounds

Case Studies

  • Anticancer Activity : A study highlighted that extracts from Toxicodendron succedaneum, which contains this compound, exhibited significant anticancer properties, particularly against liver cancer cells .
  • Mechanistic Insights : Investigations into the mechanisms by which this compound exerts its anticancer effects are ongoing, with initial findings suggesting modulation of apoptosis and cell cycle regulation pathways .

Other Notable Applications

In addition to its antiviral and anticancer properties, this compound has been studied for its antioxidant and anti-inflammatory activities.

Summary of Other Bioactivities

Activity TypeDescriptionReference
AntioxidantExhibits free radical scavenging properties
Anti-inflammatoryPotential to reduce inflammation markers in vitro

Mechanism of Action

Succedaneaflavanone exerts its effects through various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Biflavonoids

Structural Features

Succedaneaflavanone belongs to the biflavonoid subclass characterized by interflavonoid linkages. Key structural distinctions among related compounds include:

  • Linkage Position: this compound and agathisflavone are A-A linked, whereas amentoflavone (B-B) and hinokiflavone (C-O-C ether) differ in connectivity .
  • Saturation: Unlike flavone-flavone dimers (e.g., robustaflavone), this compound contains a flavanone unit (dihydroflavone), reducing aromaticity and altering conformational flexibility .

Antiviral Activity

Table 1: Comparative Antiviral Profiles of Rhus succedanea Biflavonoids
Compound Target Virus Key Findings Reference
This compound SARS-CoV-2 Mpro Binding energy: -19.47 kcal/mol; interacts with Thr26, Gly143, Ser144
Robustaflavone Influenza A/B, HIV-1 RT EC₅₀: 2.0 μg/mL (Influenza A); IC₅₀: 65 μM (HIV-1 RT)
Hinokiflavone SARS-CoV-2 Mpro, HSV-1/2 Binding energy: -20.34 kcal/mol (Mpro); EC₅₀: 8.5–8.6 μg/mL (HSV-1/2)
Amentoflavone Influenza A/B, HIV-1 RT EC₅₀: 2.0–0.1 μg/mL (Influenza); IC₅₀: 119 μM (HIV-1 RT)
  • SARS-CoV-2 Inhibition: this compound binds Mpro via hydrogen bonds with Thr26, Gly143, and Ser144, stabilizing the protease-ligand complex but showing slightly lower affinity (-19.47 kcal/mol) than hinokiflavone (-20.34 kcal/mol) .
  • Broad-Spectrum Antiviral Effects: Unlike robustaflavone and amentoflavone, which exhibit potent anti-influenza and anti-HIV activity, this compound’s efficacy is more pronounced against coronaviruses .

Cytotoxicity and Selectivity

  • Cytotoxicity: this compound (IC₅₀ = 10 μM in Caco-2 cells) shows moderate cytotoxicity compared to hinokiflavone, which has higher toxicity due to its rigid ether linkage .
  • Enzyme Selectivity: this compound selectively inhibits NEDD8-activating enzyme (NAE) over SUMO E1 enzymes, a trait shared with synthetic derivatives like compound 72 (IC₅₀ = 0.8 μM) .

Biological Activity

Succedaneaflavanone, a biflavonoid derived from Rhus succedanea, has garnered attention in recent years due to its diverse biological activities, particularly its antiviral, anti-inflammatory, and antioxidant properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a biflavonoid, which consists of two flavonoid units. Its chemical structure allows it to interact with various biological targets, contributing to its pharmacological effects. The compound can be represented by its PubChem CID: 12114301.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against respiratory viruses and herpes viruses.

  • Inhibitory Effects : In studies conducted on various viruses, this compound demonstrated notable inhibitory activity:
    • Against Influenza B virus with an effective concentration (EC50) of 0.1 μg/mL.
    • Against Varicella-Zoster Virus (VZV) with a selectivity index (SI) of less than 3.0 .

Table 1: Antiviral Activity of this compound

Virus TypeEC50 (μg/mL)SI Value
Influenza B0.115
VZVN/A<3.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo studies. For instance, the administration of extracts containing this compound has shown promise in reducing inflammation markers in animal models.

  • Study Findings : In a study involving carrageenan-induced paw edema in rats, administration of extracts from Rhus succedanea resulted in significant reductions in swelling, suggesting a potent anti-inflammatory effect .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases.

  • Mechanism : The compound's ability to scavenge free radicals has been assessed using the DPPH radical scavenging assay. Results indicated an IC50 value that reflects its efficiency as an antioxidant .

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (μg/mL)
DPPH Scavenging27.33

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in treating viral infections and inflammatory conditions:

  • COVID-19 Research : A study utilized molecular docking simulations to assess the binding affinity of biflavonoids from Rhus succedanea to the SARS-CoV-2 Mpro protease, revealing promising interactions that suggest potential as therapeutic agents against COVID-19 .
  • Cancer Studies : In vivo studies have shown that compounds from Rhus succedanea, including this compound, exhibit anticancer properties, particularly against leukemia cells, emphasizing their role as potential adjuncts in cancer therapy .

Q & A

Basic: What analytical methods are recommended for the structural identification of Succedaneaflavanone?

Methodological Answer:
this compound’s identification requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for elucidating its biflavonoid structure, while High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) confirms molecular weight and purity. For example, molecular formula C₃₀H₂₂O₁₀ (MW: 542.12) can be validated via LC-MS in negative ion mode . Infrared (IR) spectroscopy further identifies functional groups like hydroxyl and carbonyl moieties. Always cross-validate with reference standards from authenticated plant sources (e.g., Toxicodendron succedaneum) to minimize contamination risks from urushiols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.